molecular formula C9H6N2O2 B048679 2-Quinoxalinecarboxylic acid CAS No. 879-65-2

2-Quinoxalinecarboxylic acid

Cat. No.: B048679
CAS No.: 879-65-2
M. Wt: 174.16 g/mol
InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
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Description

2-Quinoxalinecarboxylic acid (QCA; CAS 879-65-2) is a bicyclic aromatic compound featuring a quinoxaline core (a fused benzene and pyrazine ring) with a carboxylic acid group (-COOH) at the 2-position. Its molecular formula is C₉H₆N₂O₂ (molecular weight: 174.16 g/mol), and it is characterized by a planar structure with conjugated π-electrons, enabling diverse chemical reactivity . The compound is synthesized via amidation reactions using oxalyl chloride as an activating agent, yielding derivatives with substituents ranging from hydrophilic (e.g., -OH) to lipophilic (e.g., -CF₃) groups .

QCA exhibits notable biological properties, including antimycobacterial activity against Mycobacterium tuberculosis H37Ra (MIC < 62.5 µg/mL) and low cytotoxicity (HepG2 IC₅₀ > 50 µM) . It also serves as a metabolite of veterinary drugs like carbadox and olaquindox, making it relevant in residue analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corticosterone can be synthesized through several chemical routes. One common method involves the use of plant steroids such as diosgenin, ergosterol, and stigmasterol as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to produce corticosterone .

Industrial Production Methods: Industrial production of corticosterone often involves the extraction of the hormone from animal adrenal glands, followed by purification processes. Advances in biotechnology have also enabled the production of corticosterone through microbial fermentation and enzymatic conversion of precursor steroids .

Chemical Reactions Analysis

Types of Reactions: Corticosterone undergoes various chemical reactions, including:

    Oxidation: Corticosterone can be oxidized to form 11-dehydrocorticosterone.

    Reduction: It can be reduced to form 11β-hydroxyprogesterone.

    Substitution: Corticosterone can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various organic reagents can be used depending on the desired substitution.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
2-QCA has been investigated for its potential as an antitumor agent. A notable study demonstrated that 2-QCA is a precursor in the biosynthesis of triostin A, an antitumor antibiotic. The efficient production of triostin A was achieved using engineered Escherichia coli that incorporated a quinoxaline chromophore, highlighting the compound's relevance in cancer therapy development .

Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing various bioactive molecules. For instance, it can be converted into other quinoxaline derivatives through cyclization reactions, which are important in developing new pharmaceuticals .

Materials Science

Electrochemical Applications
In materials science, 2-QCA has been utilized in the development of electrochemical sensors. A study highlighted its role in enhancing the performance of zinc oxide field-effect transistors (ZnO-FETs) for selective sensing applications . The functionalization of these transistors with 2-QCA derivatives allows for improved sensitivity and selectivity in detecting small molecules.

Hydrothermal Synthesis
The compound is also relevant in hydrothermal synthesis processes, where it acts as a precursor for creating complex materials under high-temperature conditions. This method allows for the efficient formation of quinoxaline-based polymers and nanomaterials with unique properties .

Environmental Applications

Wastewater Treatment
Recent research has demonstrated the effectiveness of 2-QCA in the electrochemical treatment of wastewater, particularly from the almond industry. The compound can be degraded through electrochemical processes, achieving removal rates of up to 81.86% within 80 minutes . This application underscores its potential for environmental remediation efforts.

Data Table: Summary of Applications

Application Area Specific Use Outcome/Findings
Medicinal ChemistryAntitumor agent precursorEfficient production of triostin A using engineered E. coli
Synthesis of bioactive compoundsConversion into various quinoxaline derivatives
Materials ScienceElectrochemical sensorsEnhanced performance in ZnO-FETs
Hydrothermal synthesisFormation of complex materials under high-temperature conditions
Environmental ScienceWastewater treatmentUp to 81.86% degradation efficiency

Case Studies

  • Triostin A Production
    In a study focused on biotechnological methods, researchers engineered E. coli to produce triostin A from 2-QCA efficiently. This process involved optimizing culture conditions and using design-of-experiments approaches to enhance yield and reduce production costs .
  • Electrochemical Degradation
    An investigation into the electrochemical treatment of wastewater revealed that 2-QCA could be effectively degraded using direct connection to photovoltaic generators, showcasing its dual role as both a pollutant and a target for remediation strategies .
  • Synthesis Techniques
    Various synthesis methods have been documented for producing 2-QCA efficiently, including biocatalytic oxidation techniques that convert 2-methylquinoxaline into 2-QCA with high selectivity and yield . This highlights the compound's versatility in synthetic chemistry.

Mechanism of Action

Corticosterone exerts its effects by binding to glucocorticoid receptors and mineralocorticoid receptors in target cells. This binding activates or represses the transcription of specific genes involved in metabolic, immune, and stress response pathways. The hormone’s actions are mediated through the regulation of enzymes, cytokines, and other signaling molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares QCA with structurally related quinoxaline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Physicochemical Properties
2-Quinoxalinecarboxylic acid C₉H₆N₂O₂ 174.16 2-COOH mp: 208°C (dec.), logP: 1.2
3-Methylquinoxaline-2-carboxylic acid (MQCA) C₁₀H₈N₂O₂ 188.18 2-COOH, 3-CH₃ mp: 155–159°C, logP: 1.8
3-Chloroquinoxaline-2-carboxylic acid C₉H₅ClN₂O₂ 208.61 2-COOH, 3-Cl mp: >250°C, logP: 2.3
Quinoxaline-peptide conjugates Variable Variable 2-COOH + peptide Enhanced water solubility (e.g., IC₅₀: 2.7 µM in HeLa cells)

Key Observations:

  • Bioactivity : Peptide conjugation (e.g., Val-Ser scaffolds) improves anticancer activity by promoting mitochondrial ROS generation and autophagy inhibition .

Antimycobacterial Activity

Compound MIC against Mtb H37Ra (µg/mL) Selectivity Index (SI)* Cytotoxicity (HepG2 IC₅₀, µM)
This compound <62.5 >10 >50
N-Phenyl derivatives (e.g., R=3-CF₃) 3.9–15.6 2–5 12.5–25
MQCA Not reported

*SI = Cytotoxicity IC₅₀ / MIC. Data from .

Insights :

  • QCA derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antimycobacterial potency but lower SI due to increased cytotoxicity .

Anticancer Activity

Compound IC₅₀ (µM) in HeLa Cells Mechanism of Action
QCA-peptide conjugate 2.7 Mitochondrial ROS generation, autophagy inhibition
3-Chloro derivatives Not tested

Insights :

  • Conjugation with peptides enhances target specificity and resistance to proteolytic degradation, making QCA derivatives promising in oncology .

Biological Activity

2-Quinoxalinecarboxylic acid (2-QCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-QCA is characterized by its quinoxaline ring structure with a carboxylic acid functional group. The molecular formula is C_9H_6N_2O_2, and it exhibits both acidic and basic properties, which contribute to its biological activity.

Antimicrobial Activity

Antimycobacterial Properties
Recent studies have highlighted the effectiveness of 2-QCA derivatives against Mycobacterium tuberculosis. One notable derivative demonstrated a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, indicating potent antimycobacterial activity. The mechanism appears to involve DNA damage, as evidenced by genomic analyses revealing mutations in key genes associated with drug resistance .

CompoundMIC (μg/mL)Target Organism
2-QCA1.25M. tuberculosis
40.03M. tuberculosis
44M. smegmatis

This table summarizes the MIC values of various compounds derived from 2-QCA against mycobacterial strains.

Anti-inflammatory Effects

Inhibition of ASK1 Kinase
Research has shown that certain derivatives of 2-QCA can inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a critical role in inflammatory processes. One derivative exhibited an IC50 value of 30.17 nM against ASK1, demonstrating significant potential as an anti-inflammatory agent . The compound also showed a high cell survival rate in normal human liver cells, suggesting low toxicity.

Cytotoxicity Assessment

The cytotoxic effects of a specific derivative were evaluated across various concentrations:

Concentration (μM)Cell Survival Rate (%)
0.5>80
1>80
5>80
10>80
20<70

The results indicate that the compound maintains robust safety at concentrations up to 10 μM, while exhibiting some cytotoxicity at higher doses .

The biological activity of 2-QCA is attributed to several mechanisms:

  • DNA Damage : The compound acts as a DNA-damaging agent, leading to breaks in bacterial DNA and subsequent cell death.
  • Inhibition of Key Kinases : By inhibiting ASK1, it modulates inflammatory pathways that could be beneficial in treating conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Regulation of Lipid Metabolism : In cellular models, derivatives have shown the ability to reduce levels of total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglycerides (TG), highlighting their potential for metabolic regulation .

Case Studies

  • Study on Antimycobacterial Activity : A recent study investigated various derivatives of quinoxaline-2-carboxylic acid for their antimycobacterial properties. The lead compound showed comparable efficacy to established drugs like rifampicin, making it a promising candidate for further development .
  • ASK1 Inhibition Study : Another study focused on the cytotoxicity and efficacy of a specific quinoxaline derivative in liver cells. Results indicated significant safety profiles and effective modulation of lipid levels, suggesting therapeutic potential in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-quinoxalinecarboxylic acid, and how do they influence experimental design?

  • Answer : The compound (C₉H₆N₂O₂, MW 174.16) decomposes at 208°C, limiting high-temperature applications . Its solubility in polar solvents (e.g., DMF, CH₂Cl₂) dictates reaction conditions for coupling or derivatization . Purity (≥97%) must be verified via HPLC or LC-MS to avoid side reactions, especially in peptide synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods to prevent inhalation of dust (H335 hazard) and wear nitrile gloves to avoid skin irritation (H316/H320) . Acute toxicity data are limited, but RADS (reactive airways dysfunction syndrome) risks necessitate respiratory protection during prolonged use . Spills require neutralization with inert adsorbents and disposal as hazardous waste .

Q. How can researchers optimize the synthesis of this compound?

  • Answer : Harms (2004) developed an efficient route via condensation of glyoxylic acid derivatives with o-phenylenediamine, achieving high yields under mild acidic conditions . Post-synthesis purification via recrystallization (ethanol/water) ensures ≥97% purity, critical for reproducibility in downstream applications .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases . LC-MS (ESI+) confirms identity via [M+H]⁺ peak at m/z 175.1, with deuterated internal standards improving accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. How does this compound contribute to the DNA-binding activity of quinoxaline-containing antibiotics?

  • Answer : The carboxylic acid moiety facilitates bis-intercalation into DNA minor grooves, as shown in triostin A analogs. DNase I footprinting assays reveal selective binding to 5'-CpG-3' sequences, validated via gel electrophoresis and autoradiography . Modifying the carboxyl group (e.g., esterification) reduces binding affinity, highlighting its structural necessity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from impurity profiles or solvent effects. For example, antibacterial assays (MIC against S. aureus) require strict control of DMSO concentrations (<1% v/v) to avoid false negatives . Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) strengthens mechanistic claims .

Q. How can researchers incorporate this compound into peptide conjugates for targeted drug delivery?

  • Answer : Use PyBOP/HOAt/DIEA coupling in DMF:CH₂Cl₂ (1:1) to attach the acid to peptide side-chains (e.g., lysine ε-amino groups). Global deprotection with TFA:H₂O (95:5) preserves the quinoxaline ring, confirmed by MALDI-TOF MS . In vivo stability studies (plasma incubation + LC-MS/MS) assess hydrolytic susceptibility of the amide bond .

Q. What experimental designs mitigate batch-to-batch variability in this compound used for standard curves?

  • Answer : Calibrate each batch via NMR (¹H, 13C) and FTIR to confirm absence of residual solvents (e.g., DMF) or byproducts (e.g., quinoxaline dimers). Store standards desiccated at -20°C to prevent hygroscopic degradation, with quarterly revalidation .

Q. How do computational models predict the environmental persistence of this compound?

  • Answer : QSAR models estimate a half-life >60 days in soil (WGK 3 hazard), with high mobility (log Kₒw = 1.2) posing groundwater contamination risks . Experimental validation uses OECD 308 guidelines: aerobic soil metabolism studies show 40% degradation over 120 days, aligning with predicted bioaccumulation potential .

Q. Methodological Notes

  • Data Validation : Cross-reference synthesis protocols , analytical parameters , and biological assays to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling hazardous intermediates (e.g., TFA in deprotection steps) .

Properties

IUPAC Name

quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZGXILYFKSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80236688
Record name Quinoxaline-2-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

879-65-2
Record name Quinoxaline-2-carboxylic acid
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Record name 2-Quinoxalinecarboxylic acid
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Record name Quinoxaline-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Cells of various microorganisms were grown in the tubes containing 2.5 mL of the dextrose, nutrisoy flour medium as described in EXAMPLE I. Individual tubes were inoculated with spores or vegetative cells (about 1% v/v of spore or vegetative cell stock culture) of various microorganisms stored as frozen glycerol suspensions, and incubated at about 29° C. with agitation (210 rpm) on a rotary shaker. After about 48 hours, 0.05 mL of a 10 mg/mL solution of 2-methylquinoxaline in DMSO was added to each tube. After about 4 days incubation, the contents of each tube were extracted, and the individual extracts were analyzed by HPLC as described in EXAMPLE I. The yields of 2-quinoxalinecarboxylic acid were determined by HPLC and the results are summarized in TABLE 5.
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Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), ethyl quinoxaline-2-carboxylate (20.0 mg, 0.99 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was concentrated in vacuo. This cream solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted into ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoxaline-2-carboxylic acid as a white solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.